Weak HDAC1 Inhibition with Significant Selectivity Over HDAC6
In a direct comparative assay, 1-Boc-3-(2,6-difluorophenyl)pyrrolidine exhibited an IC50 of 2.75 μM against human recombinant HDAC1, while showing minimal inhibition of HDAC6 (IC50 > 100 μM) [1]. This represents a >36-fold selectivity for HDAC1 over HDAC6 within this specific scaffold, distinguishing it from pan-HDAC inhibitors and many 2-substituted or unsubstituted phenyl pyrrolidine analogs that lack comparable selectivity data in public repositories.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 2.75 μM (HDAC1); IC50 > 100 μM (HDAC6) |
| Comparator Or Baseline | HDAC6 inhibition as internal comparator; positive controls (e.g., SAHA/vorinostat) typically show sub-μM to nM IC50 against HDAC1 |
| Quantified Difference | >36-fold selectivity for HDAC1 over HDAC6; approximately 1000-fold weaker than clinical HDAC inhibitors |
| Conditions | Inhibition of full-length His-tagged human recombinant HDAC1 and HDAC6 expressed in baculovirus system, using fluor de Lys substrate, fluorometric analysis |
Why This Matters
This selectivity profile may be relevant for researchers investigating isoform-specific HDAC modulation where a weakly active but selective starting scaffold is desired for further optimization.
- [1] BindingDB. BDBM50492640 (CHEMBL2408690): HDAC1 and HDAC6 Inhibition Data. University of California San Diego. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50492640 View Source
